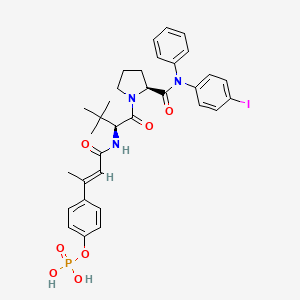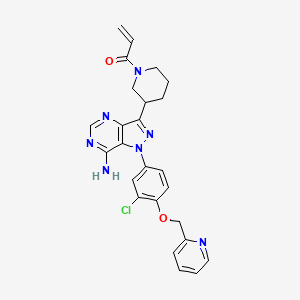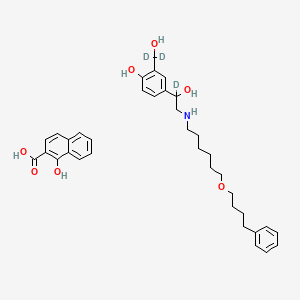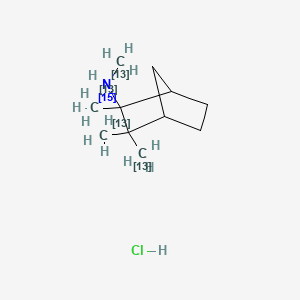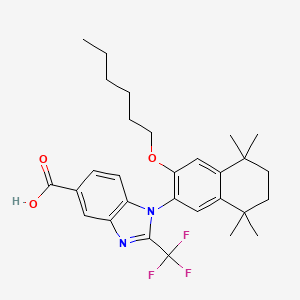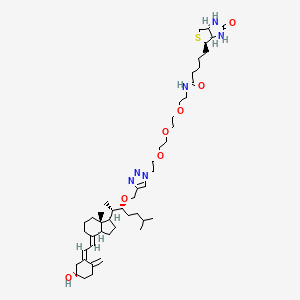
Hsp70-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp70-IN-3 is a small molecule inhibitor specifically targeting the heat shock protein 70 (Hsp70). Heat shock proteins are a family of highly conserved proteins that play a crucial role in protein folding, repair, and degradation. Hsp70, in particular, is involved in protecting cells from stress by preventing protein aggregation and assisting in the refolding of misfolded proteins. This compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment, where it can inhibit the protective functions of Hsp70 in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsCommon reagents used in the synthesis include sodium citrate and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are meticulously optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and potency of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Hsp70-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced properties, such as increased binding affinity to Hsp70 or improved pharmacokinetic profiles. These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
Scientific Research Applications
Hsp70-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the growth of tumor cells by disrupting the protective functions of Hsp70, thereby promoting apoptosis and enhancing the efficacy of chemotherapy and radiotherapy . In addition, this compound is used to study the role of Hsp70 in various cellular processes, including protein folding, stress response, and cell survival .
Mechanism of Action
Hsp70-IN-3 exerts its effects by binding to the ATPase domain of Hsp70, thereby inhibiting its chaperone activity. This inhibition prevents Hsp70 from assisting in the refolding of misfolded proteins and protecting cells from stress-induced damage. The molecular targets of this compound include the ATPase domain of Hsp70 and its client proteins, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Hsp70-IN-3 is unique among Hsp70 inhibitors due to its high specificity and potency. Similar compounds include MKT-077, VER-155008, and JG-83, which also target Hsp70 but differ in their chemical structures and mechanisms of action . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C48H78N6O7S |
|---|---|
Molecular Weight |
883.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[4-[[(2S,3R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-6-methylheptan-3-yl]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1 |
InChI Key |
KVMCXUMPAQRDGQ-FSBLFSHOSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6 |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



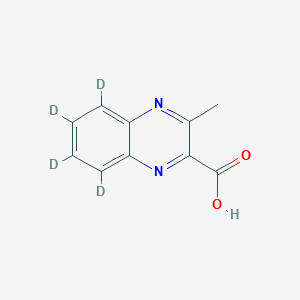
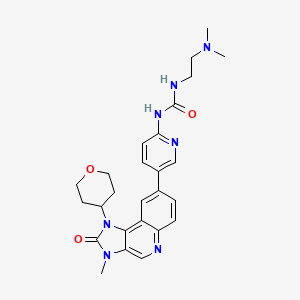
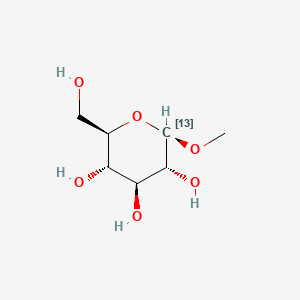
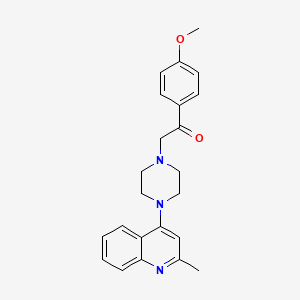
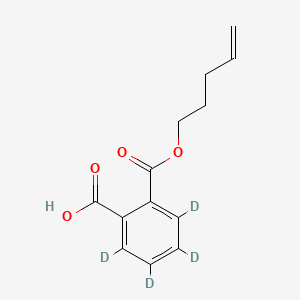
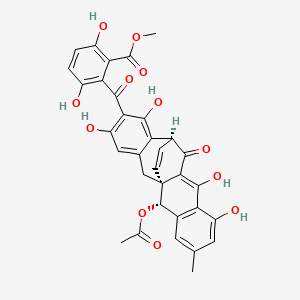
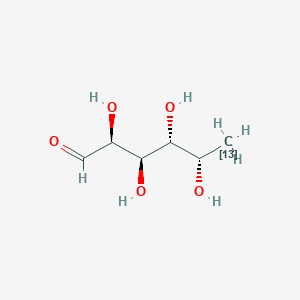
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
